molecular formula C21H21NO4 B8137145 Fmoc-trans-4-methyl-L-Pro-OH

Fmoc-trans-4-methyl-L-Pro-OH

Cat. No.: B8137145
M. Wt: 351.4 g/mol
InChI Key: BMGFKWBYQPNFGZ-YJYMSZOUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-trans-4-methyl-L-Pro-OH: is a chiral compound that belongs to the class of pyrrolidine carboxylic acids. This compound is often used in the synthesis of peptides and other complex organic molecules due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-trans-4-methyl-L-Pro-OH typically involves the protection of the amino group of 4-methylpyrrolidine-2-carboxylic acid with a fluorenylmethyloxycarbonyl (Fmoc) group. This is followed by various steps of purification and crystallization to obtain the desired product.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated peptide synthesizers. The process includes the use of high-purity reagents and solvents to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the Fmoc group can be replaced by other protecting groups or functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.

Major Products: The major products formed from these reactions include various derivatives of pyrrolidine carboxylic acids, which can be further used in peptide synthesis and other organic transformations.

Scientific Research Applications

Chemistry: In chemistry, this compound is widely used as a building block in the synthesis of peptides and other complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis.

Biology: In biological research, it is used to study enzyme-substrate interactions and protein folding due to its ability to mimic natural amino acids.

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties, including as inhibitors of specific enzymes or receptors.

Industry: In the industrial sector, it is used in the production of pharmaceuticals and fine chemicals, where its high purity and specific reactivity are crucial.

Mechanism of Action

The mechanism of action of Fmoc-trans-4-methyl-L-Pro-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group provides steric hindrance and electronic effects that influence the reactivity and binding affinity of the compound. The pyrrolidine ring structure allows for specific interactions with biological macromolecules, facilitating its role in various biochemical pathways.

Comparison with Similar Compounds

    (2S,4R)-4-methylpyrrolidine-2-carboxylic acid: Lacks the Fmoc group, making it less versatile in peptide synthesis.

    (2S,4R)-1-{[(tert-butoxy)carbonyl]-4-methylpyrrolidine-2-carboxylic acid: Uses a different protecting group, which may affect its reactivity and applications.

Uniqueness: The presence of the Fmoc group in Fmoc-trans-4-methyl-L-Pro-OH makes it particularly useful in solid-phase peptide synthesis. This group can be easily removed under mild conditions, allowing for the sequential addition of amino acids in peptide chain elongation.

Properties

IUPAC Name

(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-13-10-19(20(23)24)22(11-13)21(25)26-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,23,24)/t13-,19+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGFKWBYQPNFGZ-YJYMSZOUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333777-34-7
Record name (2S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpyrrolidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-trans-4-methyl-L-Pro-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-trans-4-methyl-L-Pro-OH
Reactant of Route 3
Reactant of Route 3
Fmoc-trans-4-methyl-L-Pro-OH
Reactant of Route 4
Reactant of Route 4
Fmoc-trans-4-methyl-L-Pro-OH
Reactant of Route 5
Reactant of Route 5
Fmoc-trans-4-methyl-L-Pro-OH
Reactant of Route 6
Fmoc-trans-4-methyl-L-Pro-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.